

# Technical Guide: Spectroscopic and Synthetic Profile of 2,5-Dibromo-4-methylimidazole

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## Compound of Interest

Compound Name: 2,5-Dibromo-4-methylimidazole

Cat. No.: B1297935

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## Introduction

**2,5-Dibromo-4-methylimidazole** is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a substituted imidazole core with two bromine atoms, presents strategic points for chemical modification. This makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. The bromine atoms serve as versatile handles for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

This document provides a summary of the available physicochemical properties of **2,5-Dibromo-4-methylimidazole** and outlines the standard methodologies for its spectroscopic characterization. While specific, publicly available experimental spectra for this compound are limited, this guide details the expected spectroscopic data and the protocols for their acquisition.

## Physicochemical Properties

The fundamental properties of **2,5-Dibromo-4-methylimidazole** are summarized in the table below. This information is critical for its handling, dosage calculations in experimental setups, and for the interpretation of analytical data.

Property	Value
CAS Number	219814-29-6
Molecular Formula	C <sub>4</sub> H <sub>4</sub> Br <sub>2</sub> N <sub>2</sub>
Molecular Weight	239.90 g/mol
Appearance	White to light yellow solid
Purity	Typically ≥97%

## Spectroscopic Data (Anticipated)

Detailed experimental spectroscopic data for **2,5-Dibromo-4-methylimidazole** is not widely available in public databases. However, based on its chemical structure, the following tables outline the anticipated data from standard spectroscopic techniques. These tables are intended to serve as a reference for researchers acquiring and interpreting new data for this compound.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR): This technique would provide information on the hydrogen atoms in the molecule. Two distinct signals are expected: one for the methyl protons and another for the proton on the nitrogen atom of the imidazole ring.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Anticipated ~2.0-2.5	Singlet (s)	3H	-CH <sub>3</sub>
Anticipated ~12-14	Broad Singlet (br s)	1H	N-H

<sup>13</sup>C NMR (Carbon-13 NMR): This analysis would identify the carbon environments in the molecule. Four signals are expected, corresponding to the methyl carbon and the three distinct carbons of the dibrominated imidazole ring.

Chemical Shift ( $\delta$ ) ppm	Assignment
Anticipated ~10-15	-CH <sub>3</sub>
Anticipated	C4-CH <sub>3</sub>
Anticipated	C2-Br
Anticipated	C5-Br

## Infrared (IR) Spectroscopy

IR spectroscopy would reveal the presence of specific functional groups and bond vibrations. Key expected absorptions are related to N-H and C-H stretching.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Anticipated ~3100-3400	Broad	N-H stretch
Anticipated ~2900-3000	Medium	C-H stretch (methyl)
Anticipated ~1400-1600	Medium-Strong	C=N and C=C stretch (imidazole ring)

## Mass Spectrometry (MS)

Mass spectrometry would determine the molecular weight and fragmentation pattern of the molecule. The presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion peak.

m/z	Relative Intensity (%)	Assignment
Anticipated ~238, 240, 242	Isotopic pattern for 2 Br	[M] <sup>+</sup> (Molecular ion)
Anticipated fragments	Loss of Br, HBr, etc.	

## Experimental Protocols for Spectroscopic Analysis

The following are detailed, standard methodologies for the acquisition of the spectroscopic data described above.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,5-Dibromo-4-methylimidazole** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $CDCl_3$ , or Methanol- $d_4$ ). Ensure the sample is fully dissolved.
- Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher.
- $^1H$  NMR Acquisition:
  - Pulse Program: Standard single-pulse experiment.
  - Spectral Width: Approximately 16 ppm.
  - Number of Scans: 16-64, depending on sample concentration.
  - Relaxation Delay: 1-2 seconds.
- $^{13}C$  NMR Acquisition:
  - Pulse Program: Proton-decoupled single-pulse experiment.
  - Spectral Width: Approximately 200-220 ppm.
  - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
  - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

## IR Spectroscopy

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the solid powder directly onto the ATR crystal.

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Acquisition:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
- Data Processing: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

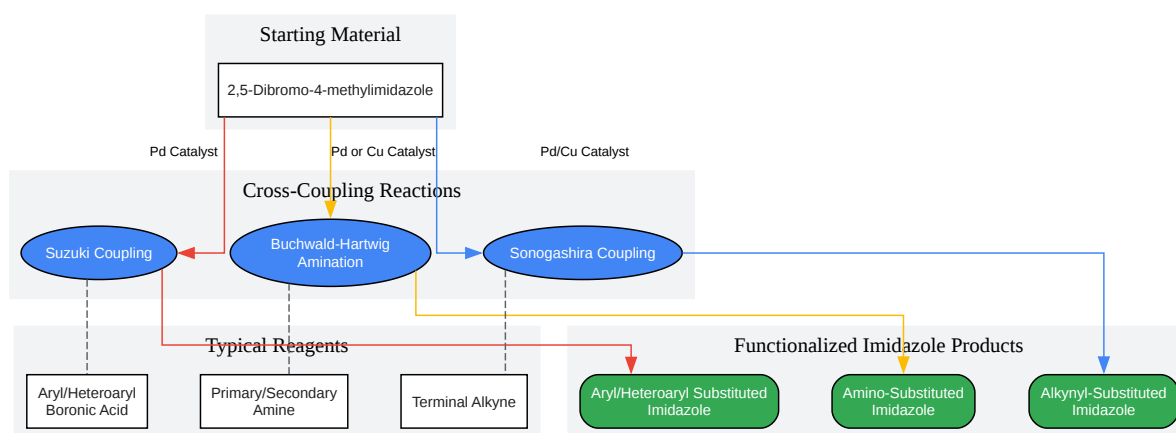
## Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass spectrometry (HRMS) on an Orbitrap or Time-of-Flight (TOF) instrument is recommended for accurate mass determination.
- Acquisition:
  - Ionization Mode: Positive or negative ion mode should be tested.
  - Mass Range: Scan a range appropriate for the expected molecular weight (e.g.,  $m/z$  50-500).
- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak  $[\text{M}+\text{H}]^+$  or  $[\text{M}-\text{H}]^-$  and its characteristic isotopic pattern due to the two bromine atoms.

## Synthetic Workflow and Applications

**2,5-Dibromo-4-methylimidazole** is a key intermediate in organic synthesis. The following diagram illustrates its role as a versatile building block in the construction of more complex

molecules through common cross-coupling reactions.



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Caption: Synthetic utility of **2,5-Dibromo-4-methylimidazole**.

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